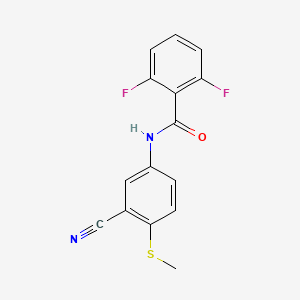
Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide 4’-oxyacetamide-alkyl-C2-amine (hydrochloride) is a functionalized cereblon ligand for PROTAC® research and development . It incorporates an E3 ligase ligand plus a short alkyl linker ready for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC R&D .
Molecular Structure Analysis
The chemical name for this compound is N - (2-Aminoethyl)-2- [ [2- (2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1 H -isoindol-4-yl]oxy]acetamide hydrochloride . The molecular weight is 410.81 and its formula is C 17 H 18 N 4 O 6 .HCl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 410.81 and its formula is C 17 H 18 N 4 O 6 .HCl . . The compound should be stored at -20°C .Scientific Research Applications
Protein Degradation: Targeting CRBN
Thalidomide and its derivatives have emerged as crucial protein degraders in clinical practice. A pivotal breakthrough occurred when researchers identified cereblon (CRBN) as the direct target of thalidomide and its derivatives . Here’s how it works:
Chiral Separation and Drug Discovery
Chirality plays a critical role in drug development. Thalidomide-linker 10 exists as a pair of mirror-image molecules (enantiomers). Researchers have explored chiral separation techniques to isolate these enantiomers, which could have applications in drug discovery . By understanding the distinct properties of each enantiomer, scientists can optimize drug efficacy and safety.
Anti-Tumor and Anti-Metastatic Effects
Preclinical studies indicate that thalidomide derivatives exhibit anti-tumor and anti-metastatic activities. These findings drive further investigation into their role in cancer management.
Mechanism of Action
- The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation .
- This interaction results in the recognition and degradation of specific proteins, including neosubstrates .
- Downstream effects include changes in cytokine production, cell proliferation, and tumor growth inhibition .
- Impact on Bioavailability : Thalidomide’s pharmacokinetics influence its bioavailability and therapeutic efficacy .
Target of Action: Cereblon (CRBN)
Mode of Action: Molecular Glue
Biochemical Pathways: Downstream Effects
Pharmacokinetics (ADME):
Result of Action: Molecular and Cellular Effects
Action Environment: Environmental Factors
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6.ClH/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24;/h1-3,10H,4-8,18H2,(H,19,23)(H,20,22,24);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVNNSLQIHNBSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


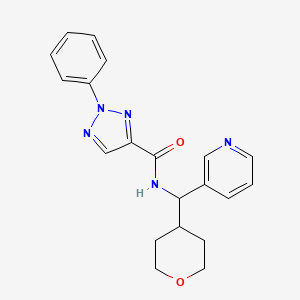
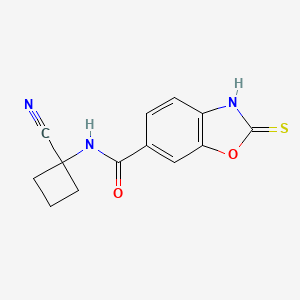
![1-[(3-Methoxybenzoyl)amino]-3-phenylthiourea](/img/structure/B2413144.png)
![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B2413145.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)
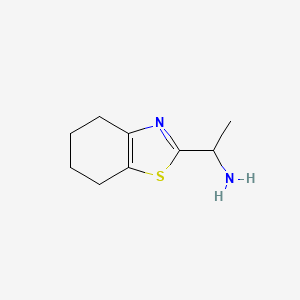

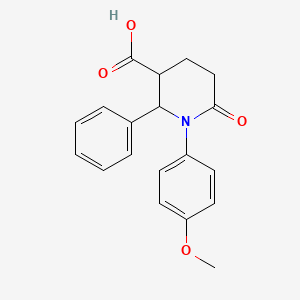
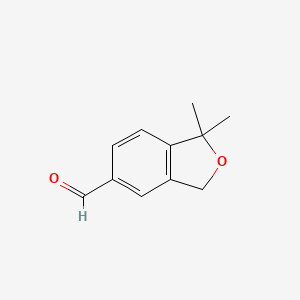
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)
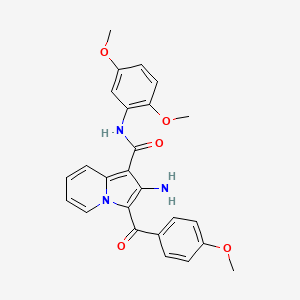
![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)
